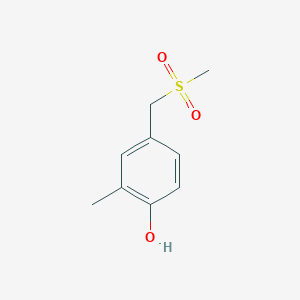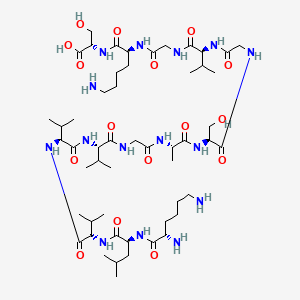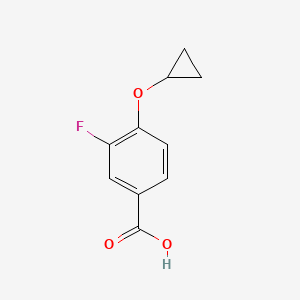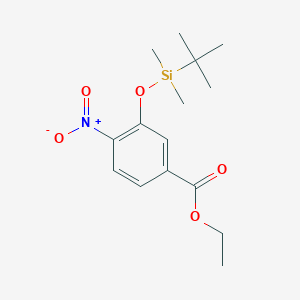
Ethyl 3-((tert-butyldimethylsilyl)oxy)-4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzoate is a chemical compound that belongs to the class of silyl ethers It is characterized by the presence of a nitrobenzoate group and a silyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzoate typically involves the reaction of 4-nitrobenzoic acid with ethyl alcohol in the presence of a silylating agent such as tert-butyldimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzoate can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and yield of the process. Purification of the product is typically achieved through distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzoate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The silyl ether group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides or alkoxides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-hydroxy-4-nitrobenzoate.
Scientific Research Applications
Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzoate involves its ability to act as a protecting group for alcohols, thereby preventing unwanted reactions during synthetic processes. The silyl ether group can be selectively removed under mild conditions, allowing for the controlled release of the protected alcohol. This property is particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methylbenzoate: Contains a methyl group instead of a nitro group, affecting its reactivity and applications.
Uniqueness
Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzoate is unique due to the presence of both a silyl ether and a nitro group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C15H23NO5Si |
|---|---|
Molecular Weight |
325.43 g/mol |
IUPAC Name |
ethyl 3-[tert-butyl(dimethyl)silyl]oxy-4-nitrobenzoate |
InChI |
InChI=1S/C15H23NO5Si/c1-7-20-14(17)11-8-9-12(16(18)19)13(10-11)21-22(5,6)15(2,3)4/h8-10H,7H2,1-6H3 |
InChI Key |
SZCBADBHKCDQBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


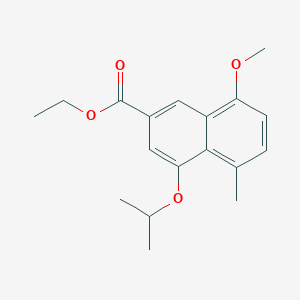
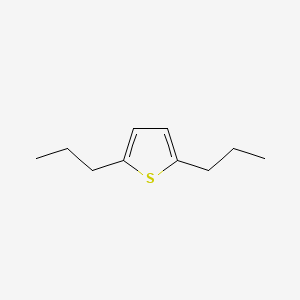


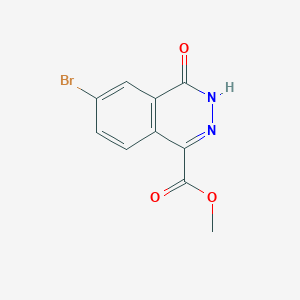
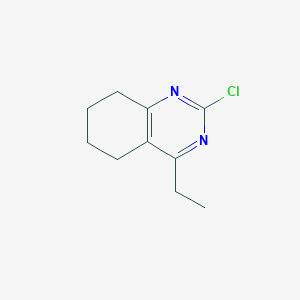
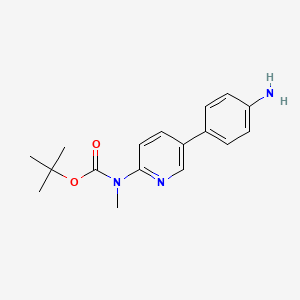
![1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, 2,3-dihydro-3-oxo-, methyl ester](/img/structure/B13927453.png)
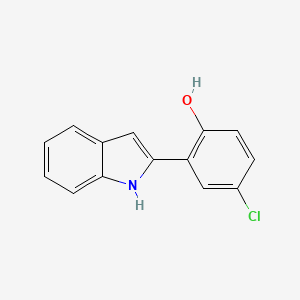
![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13927468.png)
